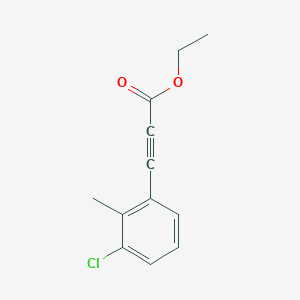
Ethyl 3-(3-chloro-2-methylphenyl)propiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3-chloro-2-methylphenyl)propiolate is an organic compound with the molecular formula C12H11ClO2 It is a derivative of propiolic acid, featuring a chloro-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-chloro-2-methylphenyl)propiolate typically involves the esterification of 3-(3-chloro-2-methylphenyl)propiolic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common to ensure consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-(3-chloro-2-methylphenyl)propiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: 3-(3-chloro-2-methylphenyl)propiolic acid.
Reduction: Ethyl 3-(3-chloro-2-methylphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Ethyl 3-(3-chloro-2-methylphenyl)propiolate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Ethyl 3-(3-chloro-2-methylphenyl)propiolate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted phenyl ring and ester group play crucial roles in its binding affinity and reactivity. The pathways involved may include nucleophilic attack on the ester group or electrophilic substitution on the phenyl ring .
Comparaison Avec Des Composés Similaires
- Ethyl 3-(2-chlorophenyl)propiolate
- Ethyl 3-(4-chlorophenyl)propiolate
- Ethyl 3-(3-bromo-2-methylphenyl)propiolate
Comparison: Ethyl 3-(3-chloro-2-methylphenyl)propiolate is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns in substitution and oxidation reactions .
Propriétés
Formule moléculaire |
C12H11ClO2 |
|---|---|
Poids moléculaire |
222.67 g/mol |
Nom IUPAC |
ethyl 3-(3-chloro-2-methylphenyl)prop-2-ynoate |
InChI |
InChI=1S/C12H11ClO2/c1-3-15-12(14)8-7-10-5-4-6-11(13)9(10)2/h4-6H,3H2,1-2H3 |
Clé InChI |
RKWJNYIPZJDUGG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C#CC1=C(C(=CC=C1)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





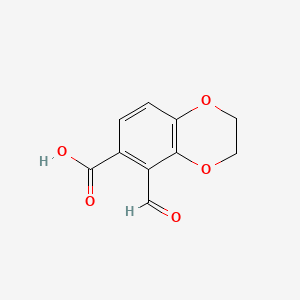
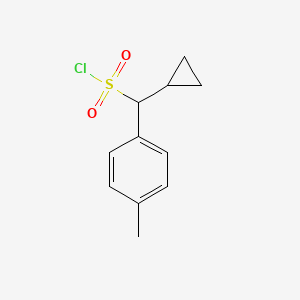

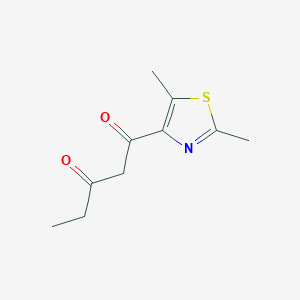
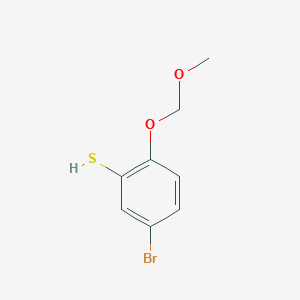
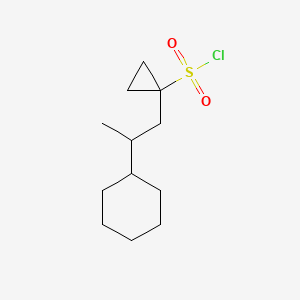
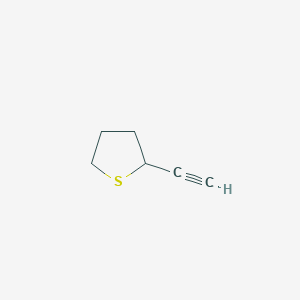
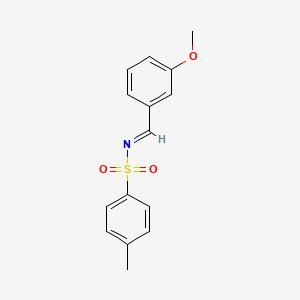
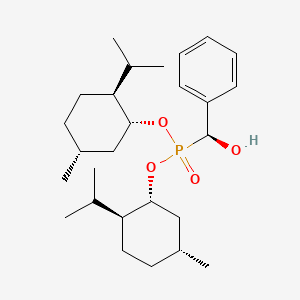
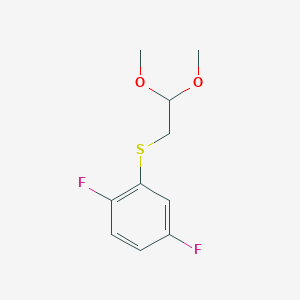
![tert-butyl (2S)-2-{[5-(benzylamino)-1H-1,2,3,4-tetrazol-1-yl]methyl}pyrrolidine-1-carboxylate](/img/structure/B13642542.png)
